3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene
Overview
Description
1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole is a complex heterocyclic compound known for its significant pharmacological properties. This compound is part of a class of molecules that exhibit central nervous system activity, making it a subject of interest in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole typically involves the thermal cyclization of a 2-(alpha halo-lower-alkanoy)-3-carbo-lower-alkoxy-1,2,3,4-tetrahydro-9H-pyrido(3,4-b)indole with an aniline derivative. This is followed by alkali metal aluminum hydride reduction of the resulting intermediate .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented in the literature. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production .
Chemical Reactions Analysis
Types of Reactions
1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like alkali metal aluminum hydride.
Substitution: Substitution reactions can introduce various functional groups into the molecule
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Alkali metal aluminum hydride is commonly used for reduction reactions.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield different oxidized derivatives, while substitution can introduce various functional groups into the molecule .
Scientific Research Applications
1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its interactions with biological systems, particularly its effects on the central nervous system.
Medicine: It has potential therapeutic applications as a central nervous system depressant and antihypertensive agent.
Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals
Mechanism of Action
The mechanism of action of 1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole involves its interaction with central nervous system receptors. It acts as a central nervous system depressant by modulating neurotransmitter activity. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with serotonin and dopamine receptors .
Comparison with Similar Compounds
Similar Compounds
2-Substituted 1,2,3,4,6,7,12,12a-octahydropyrazino(2’,1’6,1)pyrido(3,4-b)indoles: These compounds also exhibit central nervous system activity but differ in their substitution patterns.
Octahydropyrazino(2’,3’3,4)pyrido(1,2-a)indoles: These compounds are known for their antihypertensive properties.
7-Phenylsulfanyl-1,2,3,4,10,10a-hexahydro-pyrazino(1,2-a)indoles: These compounds act as dual serotonin 5-HT2C and 5-HT6 receptor ligands.
Uniqueness
1,2,3,4,6,7,12,12a-Octahydropyrazino(2’,1’:6,1)pyrido(3,4-b)indole is unique due to its specific structure and the range of biological activities it exhibits. Its ability to act as a central nervous system depressant and its potential therapeutic applications make it a compound of significant interest in medicinal chemistry .
Properties
IUPAC Name |
3,6,17-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),11,13,15-tetraene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3/c1-2-4-13-11(3-1)12-7-10-8-15-5-6-17(10)9-14(12)16-13/h1-4,10,15-16H,5-9H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FLWHGQJRIYDGPK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CC3=C(CC2CN1)C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3 | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00874541 | |
Record name | OCTAHYDROPYRAZINO2161PYRIDO34BINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.30 g/mol | |
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42021-16-9, 55344-28-0 | |
Record name | 1,2,3,4,6,7,12,12a-Octahydropyrazino(2',1':6,1)pyrido(3,4-b)indole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042021169 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC143690 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=143690 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | OCTAHYDROPYRAZINO2161PYRIDO34BINDOLE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00874541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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